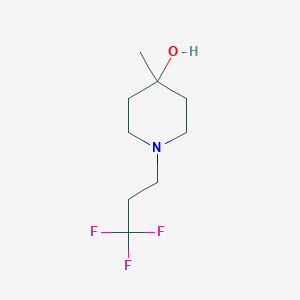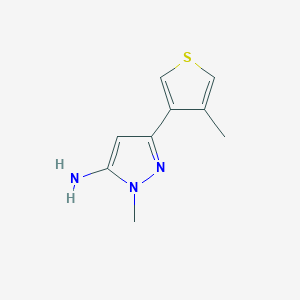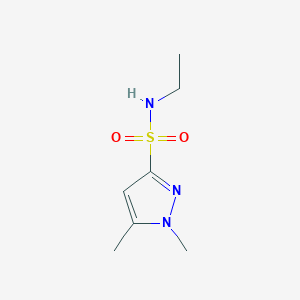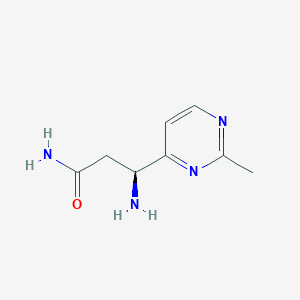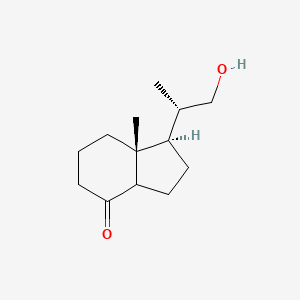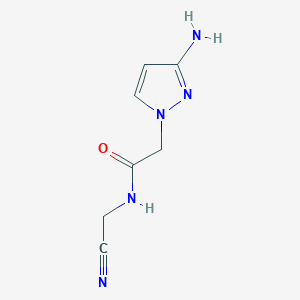![molecular formula C11H19N3 B13319218 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework.
Vorbereitungsmethoden
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves multiple steps, typically starting with the preparation of the triazatricyclo core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closing processes under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can be compared with other similar compounds, such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: This compound has a similar tricyclic structure but differs in the arrangement of the rings and the number of carbon atoms.
Other triazatricyclo compounds: These compounds share the triazatricyclo core but may have different substituents or ring structures, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific tricyclic arrangement and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-methyl-1,2,3,4,5a,6,7,8,9,9a-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-7-14-10-5-3-2-4-9(10)13-11(14)12-8/h8-10H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
LMMNGGGWUTUYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2C3CCCCC3N=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


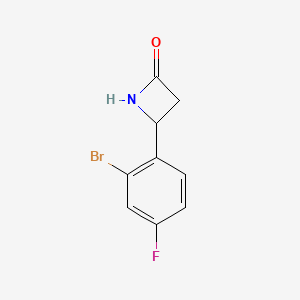
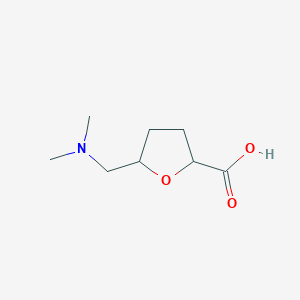
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
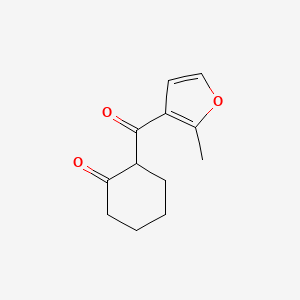
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
